molecular formula C17H19N3O3S B5972830 N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide

Katalognummer B5972830
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: KBRLOLDUOVEJPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide, also known as Efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. It was first approved by the US Food and Drug Administration (FDA) in 1998 and has been widely used in combination with other antiretroviral drugs to suppress the replication of HIV in infected individuals.

Wirkmechanismus

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide works by inhibiting the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus. It binds to a specific site on the enzyme, causing a conformational change that prevents the enzyme from synthesizing viral DNA. This leads to the inhibition of viral replication and the suppression of HIV viral load in infected individuals.
Biochemical and physiological effects:
This compound has been shown to have a significant impact on the immune system of infected individuals, leading to an increase in CD4+ T-cell count and a decrease in HIV viral load. It has also been associated with several side effects, including central nervous system (CNS) symptoms such as dizziness, insomnia, and vivid dreams. Additionally, this compound has been associated with an increased risk of psychiatric and neuropsychiatric disorders, particularly in individuals with a history of mental illness.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has several advantages for use in laboratory experiments, including its well-established mechanism of action and its ability to suppress HIV viral load in infected cells. However, its use is limited by its potential side effects and the need for careful monitoring of drug interactions and dosing.

Zukünftige Richtungen

Future research on N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide may focus on its potential use in combination with other antiretroviral drugs to improve treatment outcomes and reduce side effects. Additionally, further investigation into the mechanism of action of this compound may lead to the development of new drugs with improved efficacy and fewer side effects. Finally, ongoing research on the use of this compound in PrEP may lead to new strategies for HIV prevention and control.

Synthesemethoden

The synthesis of N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide involves several steps, including the condensation of 4-acetylphenylhydrazine with 2-chloro-N-(5-ethyl-2-pyrimidinyl)acetamide, followed by the reaction with sodium ethoxide and thioacetic acid to form the final product. The synthesis process has been optimized to improve the yield and purity of this compound, making it more accessible for research and clinical use.

Wissenschaftliche Forschungsanwendungen

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its antiretroviral activity and its impact on HIV viral load and CD4+ T-cell count in infected individuals. It has also been investigated for its potential use in pre-exposure prophylaxis (PrEP) to prevent HIV transmission in high-risk populations. Additionally, this compound has been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.

Eigenschaften

IUPAC Name

N-(4-acetylphenyl)-2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-4-14-10(2)18-17(20-16(14)23)24-9-15(22)19-13-7-5-12(6-8-13)11(3)21/h5-8H,4,9H2,1-3H3,(H,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRLOLDUOVEJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.